2-Deoxy-D-glucose-6-phosphate sodium salt
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Overview
Description
2-Deoxy-D-glucose-6-phosphate sodium salt is a crucial intermediate in glycogen degradation. It is produced in mammalian cells through the action of hexokinase on 2-Deoxy-D-glucose. This compound is a derivative of 2-Deoxy-D-glucose, a glucose molecule with the 2-hydroxyl group replaced by hydrogen, preventing it from undergoing further glycolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Deoxy-D-glucose-6-phosphate sodium salt is synthesized by phosphorylating 2-Deoxy-D-glucose using hexokinase. The reaction involves the transfer of a phosphate group from ATP to the 6th carbon of 2-Deoxy-D-glucose, forming 2-Deoxy-D-glucose-6-phosphate .
Industrial Production Methods
Industrial production of this compound typically involves enzymatic synthesis using hexokinase. The process is optimized for large-scale production by controlling reaction conditions such as pH, temperature, and substrate concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-D-glucose-6-phosphate sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Deoxy-D-glucose-6-phosphogluconolactone.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Oxidation: Common reagents include glucose-6-phosphate dehydrogenase and NADP+.
Reduction: Specific reducing agents can be used under controlled conditions.
Substitution: Various nucleophiles can be used to substitute the phosphate group.
Major Products Formed
Oxidation: 2-Deoxy-D-glucose-6-phosphogluconolactone.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives of 2-Deoxy-D-glucose-6-phosphate.
Scientific Research Applications
2-Deoxy-D-glucose-6-phosphate sodium salt has a wide range of scientific research applications:
Chemistry: Used as a marker for tissue glucose uptake and hexokinase activity.
Biology: Studies on glycogen degradation and glucose metabolism.
Medicine: Research on cancer metabolism, as many cancers have elevated glucose uptake and hexokinase levels.
Industry: Used in the production of various biochemical reagents and as an intermediate in synthetic pathways .
Mechanism of Action
2-Deoxy-D-glucose-6-phosphate sodium salt acts by competitively inhibiting the production of glucose-6-phosphate from glucose at the phosphoglucoisomerase level (step 2 of glycolysis). This inhibition prevents further glycolysis, leading to the accumulation of 2-Deoxy-D-glucose-6-phosphate within cells. The compound serves as a marker for tissue glucose uptake and hexokinase activity .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-D-glucose: A glucose molecule with the 2-hydroxyl group replaced by hydrogen.
D-Glucose-6-phosphate: A phosphorylated form of glucose at the 6th carbon.
6-Deoxy-D-glucose: A glucose molecule with the 6-hydroxyl group replaced by hydrogen .
Uniqueness
2-Deoxy-D-glucose-6-phosphate sodium salt is unique due to its specific inhibition of glycolysis and its role as an intermediate in glycogen degradation. Its ability to serve as a marker for tissue glucose uptake and hexokinase activity makes it valuable in various research applications .
Properties
Molecular Formula |
C6H12NaO8P |
---|---|
Molecular Weight |
266.12 g/mol |
IUPAC Name |
sodium;[(2R,3S,4R)-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C6H13O8P.Na/c7-3-1-5(8)14-4(6(3)9)2-13-15(10,11)12;/h3-9H,1-2H2,(H2,10,11,12);/q;+1/p-1/t3-,4-,5?,6+;/m1./s1 |
InChI Key |
RZNMXNQOTKUJPK-ZEKPKIQVSA-M |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](OC1O)COP(=O)(O)[O-])O)O.[Na+] |
Canonical SMILES |
C1C(C(C(OC1O)COP(=O)(O)[O-])O)O.[Na+] |
Origin of Product |
United States |
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